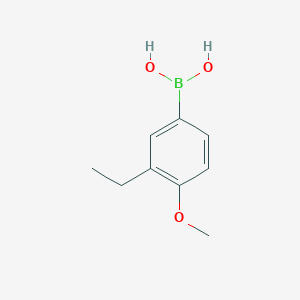
Methyl 3,5-dibromothiophene-2-carboxylate
Descripción general
Descripción
Methyl 3,5-dibromothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4Br2O2S . It has a molecular weight of 299.97 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 3,5-dibromothiophene-2-carboxylate is 1S/C6H4Br2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 .Physical And Chemical Properties Analysis
Methyl 3,5-dibromothiophene-2-carboxylate is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The synthesis of indole derivatives involves the use of Methyl 3,5-dibromo-2-carboxylate as a precursor or intermediate, enabling the creation of complex molecules with potential therapeutic applications.
Alkaloid Synthesis
Alkaloids are naturally occurring compounds found in plants, often with potent pharmacological effects. Methyl 3,5-dibromo-2-carboxylate can be utilized in the total synthesis of complex alkaloids, such as debromoflustramine B, which have applications in medicinal chemistry .
Antiviral Agents
Indole derivatives synthesized from Methyl 3,5-dibromo-2-carboxylate have shown promise as antiviral agents. Specific compounds have demonstrated inhibitory activity against influenza A and other viruses, highlighting the potential of this compound in developing new antiviral medications .
Anti-inflammatory and Anticancer Activities
The biological potential of indole derivatives includes anti-inflammatory and anticancer activities. These compounds, derived from Methyl 3,5-dibromo-2-carboxylate, bind with high affinity to multiple receptors, which is beneficial in the treatment and development of new therapeutic agents .
Antimicrobial and Antitubercular Applications
Indole derivatives have also been reported to possess antimicrobial and antitubercular activities. The structural diversity achieved through the use of Methyl 3,5-dibromo-2-carboxylate allows for the exploration of new compounds that can combat resistant strains of bacteria and tuberculosis .
Material Science and Organic Synthesis
In the field of material science and organic synthesis, Methyl 3,5-dibromo-2-carboxylate is valuable for its unique properties. It serves as a building block for synthesizing various organic compounds, contributing to the development of new materials and chemical entities.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3,5-dibromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSJAZBOGSEUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735243 | |
| Record name | Methyl 3,5-dibromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62224-21-9 | |
| Record name | Methyl 3,5-dibromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
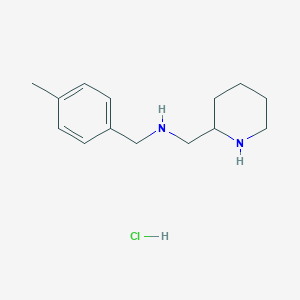
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
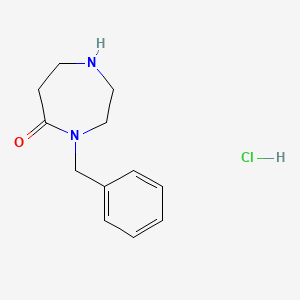
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)

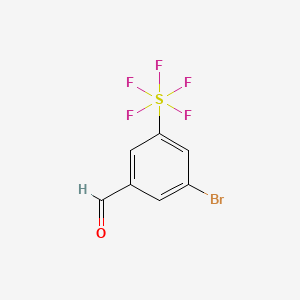
![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
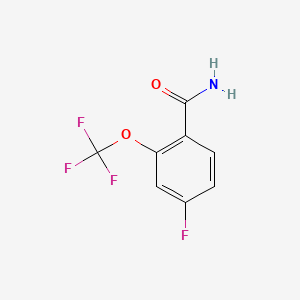
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)

